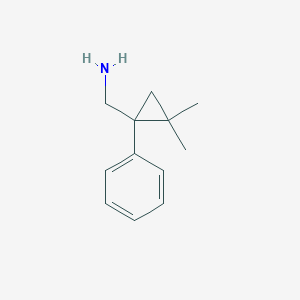

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Descripción

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine is a cyclopropane-containing amine derivative with a phenyl group at the 1-position and two methyl groups at the 2,2-positions of the cyclopropane ring. Its hydrochloride salt (CAS 2060000-69-1) has a molecular formula of C₁₂H₁₈ClN and a molar mass of 211.73 g/mol . The cyclopropane ring introduces significant steric hindrance and conformational rigidity, making it a valuable scaffold in medicinal chemistry and material science. This compound is primarily used as a building block for synthesizing bioactive molecules, leveraging its unique structural features to modulate receptor interactions and metabolic stability.

Propiedades

IUPAC Name |

(2,2-dimethyl-1-phenylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-11(2)8-12(11,9-13)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSHSQQCFZHNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(CN)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672369 | |

| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884091-19-4 | |

| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine, also known as a cyclopropylamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound is characterized by a unique cyclopropyl structure that may confer distinct pharmacological properties. Research has focused on its interactions with various biological targets, including receptors and enzymes, suggesting a range of therapeutic applications.

The compound's mechanism of action involves its ability to modulate the activity of specific molecular targets. It can act as either an inhibitor or activator , influencing various biological pathways. The structural features, such as the cyclopropyl ring and phenyl group, contribute to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 177.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimalarial Properties

Recent studies have explored the potential of this compound as an antimalarial agent. Its interaction with dihydroorotate dehydrogenase (DHODH) has been highlighted as a promising target for malaria prophylaxis. In clinical studies, compounds targeting DHODH showed significant efficacy against Plasmodium falciparum, indicating that similar derivatives could be developed for therapeutic use .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it has shown potential as an inhibitor of prolyl oligopeptidase (POP), which plays a crucial role in various physiological processes. The inhibition of POP could have implications in treating neurological disorders, given its involvement in neuropeptide metabolism .

Case Studies

- Antimalarial Efficacy : A clinical study demonstrated that derivatives similar to this compound could provide single-dose cures for malaria caused by P. falciparum. The study emphasized the importance of targeting DHODH for effective malaria treatment .

- Neuroprotective Effects : Another study investigated the neuroprotective effects of cyclopropylamines, including this compound, showing promising results in reducing neuroinflammation and improving cognitive functions in animal models .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds.

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimalarial, enzyme inhibition | Modulates enzyme activity |

| 1-Phenylcyclopropylamine | Mild antidepressant | Monoamine reuptake inhibition |

| Cyclopropylamine derivatives | Anticancer, antimicrobial | Various enzyme interactions |

Aplicaciones Científicas De Investigación

Receptor Modulation

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine has been investigated for its potential to modulate various receptors, particularly in the central nervous system. Its structural features allow it to interact selectively with specific receptors, leading to possible therapeutic effects.

Case Study : A study highlighted the compound's interaction with adenosine receptors, which are crucial in neuroprotection and cardiovascular regulation. The compound's ability to selectively activate A1 adenosine receptors while minimizing peripheral side effects positions it as a candidate for treating conditions like ischemia and epilepsy .

Neuroprotective Effects

The compound has shown promise in preclinical models for neuroprotective applications. Its ability to penetrate the blood-brain barrier is critical for developing treatments for neurodegenerative diseases.

Data Table: Neuroprotective Activity of this compound

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be modified to create various derivatives with enhanced pharmacological properties. Research into these derivatives is ongoing, focusing on improving selectivity and potency against targeted receptors.

Synthesis Pathway Overview :

- Starting Materials : Phenylcyclopropane derivatives.

- Reagents : Methanamine and appropriate catalysts.

- Yield Optimization : Adjusting reaction conditions (temperature, solvent) to maximize yield.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in human therapies. Preliminary toxicological assessments indicate a favorable safety margin when administered within therapeutic ranges.

Data Table: Toxicological Profile

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

- Applications : Likely used in drug discovery for rigid analogs of flexible amine-containing compounds.

[1-(3-Chlorophenyl)cyclopropyl]methanamine (CAS 115816-31-4)

- Molecular Formula : C₁₀H₁₂ClN .

- Key Differences: The chlorine atom increases lipophilicity and may enhance binding to hydrophobic pockets in biological targets.

1-[1-(2,2-Difluoroethyl)cyclopropyl]methanamine Hydrochloride

Variations in Aromatic Substituents

[1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6)

- Structure : 2-methoxyphenyl substituent on cyclopropane.

- Molecular Formula: C₁₁H₁₅NO .

- Key Differences : The methoxy group introduces electron-donating effects and hydrogen-bonding capability, which may enhance solubility and interaction with polar residues in enzymes or receptors .

(1-(4-Chlorophenyl)cyclopropyl)methanamine (CAS 69385-29-1)

Ring Size and Hybrid Structures

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride

- Structure : Cyclopentane ring instead of cyclopropane, with 2-chloro-4-fluorophenyl substitution.

- Molecular Formula : C₁₂H₁₄Cl₂FN .

- Key Differences : The larger cyclopentane ring reduces ring strain, increasing conformational flexibility. This may lower target selectivity but improve synthetic accessibility .

Structural and Functional Data Table

Métodos De Preparación

Procedure:

Preparation of Malonoyl Peroxides:

Malonoyl peroxides are synthesized via oxidation of malonates using hydrogen peroxide in the presence of acids such as methanesulfonic acid, following procedures similar to those described in the literature for peroxide synthesis.Cyclopropanation of Aromatic and Aliphatic Alkenes:

The malonoyl peroxide reacts with a phenyl-substituted alkene under controlled conditions (e.g., at room temperature, in inert atmospheres), leading to the formation of the cyclopropane ring with high stereoselectivity. This process is supported by mechanistic insights into peroxide-mediated cyclopropanation reactions.

Data Table: Typical Conditions for Malonoyl Peroxide-Mediated Cyclopropanation

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Cyclopropane-1,1-dicarboxylic acid derivatives | |

| Solvent | Methanesulfonic acid | |

| Temperature | 25°C | |

| Reaction Time | 18 hours | |

| Yield | Variable, typically 70-85% |

Functionalization to Introduce the Amino Group

Post-cyclopropanation, the amino group is introduced via nucleophilic substitution or reductive amination. The key steps involve:

Conversion of the Carboxylate to a Primary Amine:

The ester or acid functionalities are first reduced or converted into a suitable intermediate (e.g., via aminolysis or reduction with lithium aluminum hydride).Reductive Amination:

The cyclopropane derivative bearing a carbonyl or aldehyde group can be reacted with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride, yielding the target amine.

Example Reaction Conditions:

| Step | Reagents | Conditions | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride | Reflux in dry ether | |

| Amination | Ammonia or primary amines | Catalytic hydrogenation or reductive amination |

Alternative Synthetic Route: Cross-Coupling and Ring Closure

A more advanced approach involves constructing the cyclopropane core via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, followed by ring closure using diazomethane or carbene precursors.

Steps:

Preparation of a Phenyl-Substituted Cyclopropane Intermediate:

Using palladium-catalyzed cross-coupling of aryl halides with cyclopropyl precursors.Ring Closure and Functionalization:

Carbene insertion or diazomethane addition to form the cyclopropane ring, followed by amination.

Data Table: Cross-Coupling Approach

| Parameter | Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Reagents | Aryl halide, cyclopropyl precursor | |

| Solvent | Toluene | |

| Temperature | 80°C | |

| Yield | 65-75% |

Summary of Key Research Findings:

- The most reliable method involves malonoyl peroxide-mediated cyclopropanation of phenyl-substituted alkenes, followed by reduction and amination steps.

- Cross-coupling techniques offer alternative routes for constructing the cyclopropane core with phenyl and methyl substituents.

- Safety considerations are paramount due to the hazardous nature of peroxides involved.

Q & A

Basic Research Questions

What are the key considerations for synthesizing 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine in a laboratory setting?

Synthesis requires a multi-step approach:

Cyclopropane ring formation : Use transition-metal catalysts (e.g., rhodium or copper) to facilitate cyclopropanation of styrene derivatives with diazo compounds, as seen in analogous cyclopropane syntheses .

Amine functionalization : Protect the primary amine during cyclopropane formation (e.g., using Boc or Fmoc groups) to prevent side reactions. Deprotection should be performed under mild acidic conditions (e.g., TFA in DCM) to preserve stereochemistry .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity, as standardized in pharmaceutical impurity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.